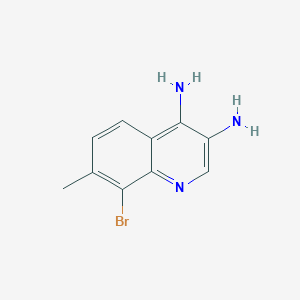

8-Bromo-7-methylquinoline-3,4-diamine

Description

Significance of Quinoline (B57606) Scaffolds in Modern Organic Chemistry Research

The quinoline ring system is a privileged structure in drug discovery, meaning it is a molecular framework that is frequently found in bioactive compounds. biointerfaceresearch.com This prevalence is due to its ability to interact with a wide range of biological targets. Quinoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. researchgate.netmdpi.com

The versatility of the quinoline scaffold stems from several key features:

Structural Rigidity and Aromaticity: The fused ring system provides a defined three-dimensional shape that can facilitate precise interactions with biological macromolecules.

Hydrogen Bonding Capabilities: The nitrogen atom in the pyridine (B92270) ring can act as a hydrogen bond acceptor, a crucial interaction for binding to enzymes and receptors.

Tunable Electronic Properties: The electronic nature of the quinoline ring can be readily modified by the introduction of various substituents, influencing its reactivity and biological activity.

Multiple Sites for Functionalization: The quinoline ring offers several positions for the attachment of different functional groups, allowing for the creation of diverse chemical libraries for screening. nih.gov

These attributes have cemented the quinoline scaffold as a central focus in the development of new therapeutic agents and functional materials.

Rationale for Investigating Substituted Quinoline-3,4-diamine Derivatives

Within the vast family of quinoline derivatives, those bearing amine functionalities are of particular interest due to the diverse roles that amino groups can play in molecular interactions. The presence of a diamine moiety, as in quinoline-3,4-diamines, introduces additional potential for hydrogen bonding and can serve as a precursor for the synthesis of more complex heterocyclic systems.

The specific substitution pattern of 8-Bromo-7-methylquinoline-3,4-diamine provides a compelling case for its investigation:

The Bromo Group (Position 8): The introduction of a bromine atom can significantly influence the compound's properties. Bromine is an electron-withdrawing group that can alter the electron density of the quinoline ring system, thereby affecting its reactivity and biological interactions. Furthermore, the bromo substituent can serve as a handle for further synthetic modifications through cross-coupling reactions, enabling the introduction of a wide range of other functional groups. Studies on other bromo-substituted quinolines have highlighted their potential as anticancer agents. researchgate.netmdpi.com

The Methyl Group (Position 7): A methyl group, while seemingly simple, can have a profound impact on a molecule's properties. It can affect the compound's lipophilicity, which in turn influences its solubility and ability to cross cell membranes. The steric bulk of the methyl group can also influence the conformation of the molecule and its binding to target sites. The position of the methyl group is also crucial; for instance, methyl substitution at the C-5 position of quinoline has been shown to be more potent against cancer cells than C-6 substitution. researchgate.net

The Diamine Moiety (Positions 3 and 4): The 3,4-diamine arrangement is a less common substitution pattern, making it an intriguing target for synthetic exploration and biological evaluation. These amino groups can act as key pharmacophoric features, participating in crucial hydrogen bonding interactions with biological targets. They also open up avenues for the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-b]quinolines, which are themselves a class of biologically active compounds. iipseries.org

Research Trajectory and Perspectives for this compound

Given the nascent stage of research specifically focused on this compound, its research trajectory is largely projective, based on the established chemistry of its constituent parts.

Synthesis: The synthesis of this target molecule would likely involve a multi-step approach. A common strategy for constructing the quinoline core is the Skraup synthesis or the Friedländer synthesis. uop.edu.pkbrieflands.com For instance, a potential route could start from a suitably substituted aniline (B41778), such as 2-bromo-3-methylaniline, and proceed through a classical quinoline synthesis followed by nitration and subsequent reduction to introduce the diamine functionality. The synthesis of 7-methyl-8-nitroquinoline (B1293703) has been reported, which could serve as a key intermediate. nih.gov

Table 1: Potential Synthetic Precursors and Intermediates

| Compound Name | Potential Role in Synthesis |

| 2-Bromo-3-methylaniline | Starting material for quinoline ring formation |

| 7-Methylquinoline (B44030) | Intermediate for subsequent functionalization |

| 7-Methyl-8-nitroquinoline | Precursor to the 8-amino group |

| 3-Nitro-7-methyl-8-bromoquinoline | Intermediate for the introduction of the 3-amino group |

Potential Applications: Based on the known biological activities of related compounds, research into this compound could explore several avenues:

Anticancer Agents: The presence of both bromo and methyl substituents on the quinoline ring suggests that this compound could be investigated for its cytotoxic effects against various cancer cell lines. researchgate.netresearchgate.net

Kinase Inhibitors: The quinoline scaffold is a common feature in many kinase inhibitors, and the diamine functionality could provide key interactions within the ATP-binding pocket of various kinases.

Antimicrobial and Antimalarial Agents: Substituted quinolines have a long history as antimalarial drugs, and new derivatives are continuously being explored to combat drug-resistant strains. The unique substitution pattern of the target compound may confer novel antimicrobial properties.

Future Perspectives: The future of research on this compound will likely involve its successful synthesis, followed by a thorough evaluation of its physicochemical properties and a broad screening of its biological activities. The data generated from these initial studies will be crucial in determining the most promising avenues for further investigation and potential derivatization to optimize its properties for specific applications. The compound stands as an unexplored entity at the intersection of several important areas of quinoline chemistry, holding the potential to contribute to the development of new functional molecules.

Structure

3D Structure

Properties

Molecular Formula |

C10H10BrN3 |

|---|---|

Molecular Weight |

252.11 g/mol |

IUPAC Name |

8-bromo-7-methylquinoline-3,4-diamine |

InChI |

InChI=1S/C10H10BrN3/c1-5-2-3-6-9(13)7(12)4-14-10(6)8(5)11/h2-4H,12H2,1H3,(H2,13,14) |

InChI Key |

NDFFXUALWORUTI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=NC=C(C(=C2C=C1)N)N)Br |

Origin of Product |

United States |

Mechanistic Insights into the Synthesis and Reactions of 8 Bromo 7 Methylquinoline 3,4 Diamine

Mechanisms of Quinoline (B57606) Ring Cyclization and Formation

The construction of the quinoline ring system is a cornerstone of heterocyclic chemistry, with numerous named reactions developed for its synthesis. The formation of a substituted quinoline, such as the parent ring of 8-Bromo-7-methylquinoline-3,4-diamine, can be achieved through various cyclization strategies. These methods typically involve the condensation of an aniline (B41778) derivative with a three-carbon component, followed by cyclization and aromatization.

Cascade reactions, also known as tandem or domino reactions, offer an efficient and atom-economical approach to complex molecules from simple precursors in a single operation. The synthesis of substituted 4-aminoquinolines, which are structurally related to the target molecule, has been achieved through a one-pot, three-component reaction involving an imidoylative Sonogashira coupling followed by an acid-mediated cyclization. nih.gov This type of cascade process highlights the power of combining multiple bond-forming events in a single pot.

A plausible cascade pathway to a precursor of this compound could involve the reaction of a suitably substituted o-bromoaniline with an alkyne and an isocyanide. nih.gov The initial steps would likely involve a palladium- and copper-catalyzed Sonogashira coupling to form an ynimine intermediate. Subsequent acid-mediated cyclization would then lead to the formation of the quinoline ring. The regioselectivity of the cyclization is crucial and is directed by the substituents on the aniline ring.

Table 1: Key Steps in a Hypothetical Cascade Synthesis of a 4-Aminoquinoline Precursor

| Step | Reaction Type | Key Intermediates | Mechanistic Notes |

| 1 | Imidoylative Sonogashira Coupling | Ynimine | Palladium and copper catalysis facilitate the coupling of the bromoaniline, alkyne, and isocyanide. |

| 2 | Acid-Mediated Cyclization | Dihydroquinoline cation | Protonation of the ynimine activates it for intramolecular electrophilic attack by the aniline ring. |

| 3 | Aromatization | 4-Aminoquinoline | Elimination of a proton restores aromaticity to the newly formed quinoline ring. |

Dehydrogenative coupling reactions have emerged as a powerful and sustainable strategy for the synthesis of N-heterocycles. These reactions typically involve the formation of C-C and C-N bonds with the liberation of dihydrogen and water, often catalyzed by transition metals. The synthesis of quinolines from 2-aminobenzyl alcohols and secondary alcohols or ketones is a prime example of this approach.

The mechanism of dehydrogenative coupling in quinoline synthesis often involves the catalyst in multiple steps. For instance, a ruthenium pincer complex has been shown to be effective in the acceptorless dehydrogenative coupling (ADC) of alcohols for quinoline synthesis. The proposed mechanism involves the initial dehydrogenation of the alcohol to the corresponding aldehyde or ketone, followed by condensation with the amino group of the aniline derivative to form an imine. Subsequent intramolecular cyclization and a final dehydrogenation step yield the aromatic quinoline ring. The bifunctional nature of the catalyst, capable of both accepting and donating protons and electrons, is often key to its efficacy.

Mechanistic Aspects of Electrophilic and Radical Bromination

The introduction of a bromine atom onto the quinoline ring is a critical step in the synthesis of this compound. This can be achieved through either electrophilic aromatic substitution or radical-mediated processes, with the regiochemical outcome being highly dependent on the reaction conditions and the directing effects of the substituents already present on the ring.

Electrophilic aromatic bromination is a classic method for the halogenation of aromatic rings. The mechanism involves the generation of a strong electrophile, typically Br+, which is then attacked by the electron-rich aromatic ring. In the case of quinoline, the benzene (B151609) ring is more susceptible to electrophilic attack than the pyridine (B92270) ring due to the deactivating effect of the nitrogen atom.

The regioselectivity of bromination on a substituted quinoline is governed by the electronic and steric effects of the substituents. For a 7-methylquinoline (B44030) precursor, the methyl group is an ortho-, para-directing activator. The nitrogen atom, being electron-withdrawing, deactivates the pyridine ring and directs incoming electrophiles to the benzene ring. The combination of these effects would favor electrophilic attack at the C5 and C8 positions. The steric bulk of the methyl group at C7 would likely hinder attack at the C6 position, further favoring substitution at C8.

The mechanism proceeds through the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or Wheland intermediate. The stability of this intermediate determines the preferred position of attack. Subsequent deprotonation by a weak base regenerates the aromatic system, yielding the brominated quinoline. mdpi.com

Table 2: Regioselectivity in Electrophilic Bromination of 7-Methylquinoline

| Position of Attack | Directing Group Influence | Stability of Intermediate | Predicted Outcome |

| C5 | ortho to methyl, on activated benzene ring | Moderately stabilized | Minor product |

| C6 | meta to methyl, sterically hindered | Less stabilized | Unlikely |

| C8 | para to methyl, on activated benzene ring | Highly stabilized | Major product |

Radical reactions provide an alternative pathway for the functionalization of heterocyclic compounds. In the context of bromination, radical processes can be involved in both the introduction of bromine and in subsequent dehydrogenation steps, particularly when starting from a partially saturated quinoline precursor.

N-Bromosuccinimide (NBS) is a common reagent that can act as a source of bromine radicals under photochemical or thermal initiation. A proposed mechanism for the synthesis of bromoquinolines from tetrahydroquinolines involves an initial electrophilic bromination on the electron-rich aromatic ring, followed by a radical dehydrogenation of the heterocyclic ring. Current time information in Pasuruan, ID. The radical dehydrogenation sequence is thought to involve the formation of a nitrogen-centered radical cation, which then rearranges to a carbon-centered radical, ultimately leading to aromatization.

Nucleophilic Substitution Pathways in Halogenated Quinoline Derivatives

The bromine atom at the C8 position of this compound is susceptible to nucleophilic substitution, although it is generally less reactive than halogens at the C2 or C4 positions of the quinoline ring. Nucleophilic aromatic substitution (SNAr) on aryl halides is typically facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group.

In the case of 8-bromoquinoline (B100496) derivatives, the pyridine nitrogen acts as an electron-withdrawing group, but its influence at the C8 position is transmitted through the fused ring system. The reaction with a nucleophile would proceed via an addition-elimination mechanism. The nucleophile attacks the carbon bearing the bromine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic system, including the nitrogen atom of the pyridine ring. The departure of the bromide ion as the leaving group restores the aromaticity of the quinoline ring, yielding the substituted product.

The presence of the two amino groups at the C3 and C4 positions would significantly influence the electronic properties of the quinoline ring, potentially modulating the reactivity of the C8-bromo group towards nucleophilic substitution. These electron-donating groups would generally decrease the electrophilicity of the ring, making SNAr reactions more challenging compared to an unsubstituted 8-bromoquinoline.

Aromatic Nucleophilic Substitution (SNAr)

Aromatic Nucleophilic Substitution (SNAr) is a critical reaction pathway for modifying aromatic rings, including the quinoline scaffold. Unlike electrophilic aromatic substitution where the aromatic ring acts as a nucleophile, in SNAr, the ring is electron-poor and functions as an electrophile, being attacked by a nucleophile. masterorganicchemistry.com This mechanism is distinct from SN1 or SN2 reactions, as it involves an attack on an sp2-hybridized carbon center. youtube.com

The SNAr mechanism generally proceeds in two steps:

Addition of the Nucleophile: A strong nucleophile attacks the carbon atom bearing the leaving group (in this case, the bromine atom at the C-8 position of the quinoline ring). This initial attack is typically the rate-determining step. It breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com

Departure of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group (bromide ion).

For an SNAr reaction to occur, certain conditions must be met. The aromatic ring must be activated by electron-withdrawing groups, which help to stabilize the negative charge of the Meisenheimer intermediate. youtube.com Furthermore, a good leaving group is required. Halogens, such as the bromo group in this compound, are effective leaving groups. masterorganicchemistry.com In the context of the target molecule, the electron-deficient nature of the pyridine ring within the quinoline system contributes to activating the molecule for nucleophilic attack. However, the presence of electron-donating groups, such as the methyl and the two amino groups, would generally be expected to decrease the ring's electrophilicity and thus slow down the rate of a typical SNAr reaction. The interplay of these activating and deactivating features makes the reactivity of this specific substrate a subject of detailed study.

| Feature | Description |

|---|---|

| Substrate | Electron-deficient aromatic ring with a good leaving group. |

| Attacking Species | Strong nucleophile (e.g., alkoxides, amines). masterorganicchemistry.com |

| Intermediate | Resonance-stabilized anionic σ-complex (Meisenheimer complex). youtube.com |

| Kinetics | Typically second-order (first-order in substrate and first-order in nucleophile). |

| Leaving Group Effect | Rate is influenced by the electronegativity and ability of the leaving group to depart; C-F bond breakage is often not the rate-limiting step. masterorganicchemistry.com |

Hybrid SN1/SN2 Mechanistic Considerations

Nucleophilic substitution reactions at saturated, sp3-hybridized carbon centers are classically defined by the SN1 and SN2 mechanisms. organic-chemistry.org These mechanisms are generally not applicable to direct substitution on an sp2-hybridized aromatic carbon, such as the C-8 position of the quinoline ring. youtube.com However, understanding their characteristics is crucial for a comprehensive mechanistic analysis in organic chemistry.

The SN2 (Substitution Nucleophilic Bimolecular) reaction is a single-step, concerted process where the nucleophile attacks the carbon center at the same time as the leaving group departs. organic-chemistry.org The reaction proceeds through a single transition state and results in an inversion of stereochemistry at the reaction center. organic-chemistry.orgyoutube.com Its rate is dependent on the concentration of both the substrate and the nucleophile. masterorganicchemistry.com

The SN1 (Substitution Nucleophilic Unimolecular) reaction is a two-step process. The first and rate-determining step is the departure of the leaving group to form a planar carbocation intermediate. masterorganicchemistry.commasterorganicchemistry.com In the second step, the nucleophile attacks the carbocation. Because the nucleophile can attack from either face of the planar intermediate, the reaction typically leads to a mixture of retention and inversion of configuration, often described as racemization. masterorganicchemistry.com The rate of an SN1 reaction depends only on the concentration of the substrate. masterorganicchemistry.com

The term "hybrid SN1/SN2" typically refers to borderline mechanisms where the reaction exhibits characteristics of both pathways. This can occur with secondary alkyl halides, where the choice between SN1 and SN2 is sensitive to the nucleophile's strength and the solvent's polarity. libretexts.org For instance, a weak nucleophile and a polar protic solvent favor the SN1 pathway by stabilizing the carbocation intermediate, while a strong nucleophile and a polar aprotic solvent favor the SN2 pathway. libretexts.org While not directly applicable to substitution on the aromatic ring of this compound, these considerations are relevant for potential reactions on any alkyl side chains that might be attached to the quinoline core.

| Characteristic | SN1 Reaction | SN2 Reaction |

|---|---|---|

| Mechanism | Two-step (stepwise) youtube.com | One-step (concerted) youtube.com |

| Rate Law | Rate = k[Substrate] (Unimolecular) masterorganicchemistry.com | Rate = k[Substrate][Nucleophile] (Bimolecular) |

| Intermediate | Carbocation masterorganicchemistry.com | None (a single transition state) organic-chemistry.org |

| Nucleophile | Favored by weak nucleophiles (e.g., H₂O, ROH) libretexts.org | Favored by strong nucleophiles (e.g., CN⁻, RS⁻) youtube.com |

| Substrate Reactivity | Tertiary > Secondary >> Primary masterorganicchemistry.com | Methyl > Primary > Secondary >> Tertiary libretexts.org |

| Solvent | Favored by polar protic solvents (e.g., ethanol) libretexts.org | Favored by polar aprotic solvents (e.g., acetone, DMSO) libretexts.org |

| Stereochemistry | Racemization (mixture of inversion and retention) organic-chemistry.org | Inversion of configuration organic-chemistry.org |

Catalyst Role and Reaction Intermediates in Quinoline Chemistry

Catalysts are fundamental to the synthesis of the quinoline ring and its derivatives, influencing reaction rates, pathways, and selectivity. The role of the catalyst is intimately linked to the formation of specific reaction intermediates.

Acid Catalysis in Classical Syntheses: Many traditional methods for quinoline synthesis, such as the Combes, Doebner-von Miller, and Skraup reactions, employ strong acids like concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA). iipseries.orgwikipedia.org The primary role of the acid catalyst is to activate the carbonyl components toward nucleophilic attack by the aniline derivative. wikipedia.org

In the Combes synthesis , for example, an aniline reacts with a β-diketone. The acid catalyzes the condensation by protonating a carbonyl group, which is then attacked by the aniline nitrogen. This leads to the formation of a Schiff base intermediate, which tautomerizes to an enamine. The subsequent, rate-determining step is the acid-catalyzed intramolecular cyclization (annulation) of the enamine, followed by dehydration to yield the substituted quinoline. wikipedia.org In the Skraup synthesis , sulfuric acid facilitates the dehydration of glycerol (B35011) to form acrolein, an α,β-unsaturated aldehyde that serves as a key intermediate. iipseries.org

Transition Metal Catalysis in Modern Syntheses: Modern synthetic methods frequently utilize transition metal catalysts, such as those based on palladium, cobalt, rhodium, or iron, to construct the quinoline scaffold or functionalize it. mdpi.com Palladium catalysts are particularly prevalent in cross-coupling reactions for forming C-N and C-O bonds at halogenated positions of the quinoline ring. beilstein-journals.org For a compound like this compound, a palladium-catalyzed reaction (e.g., Buchwald-Hartwig amination) could be used to substitute the bromine atom. These reactions proceed through a catalytic cycle involving organometallic intermediates, typically starting with an oxidative addition of the aryl bromide to a low-valent palladium complex.

Furthermore, the diamine functionality present in the target molecule is significant in catalysis. Chiral diamine ligands are crucial in asymmetric synthesis. For instance, rhodium and ruthenium complexes containing chiral diamine ligands, such as those based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone, are effective catalysts for asymmetric transfer hydrogenation of imines to produce chiral amines. mdpi.com The diamine ligand coordinates to the metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. Intermediates in these catalytic cycles involve metal-hydride species and coordinated substrates.

| Catalyst Type | Example(s) | Role | Key Intermediates | Relevant Reaction(s) |

|---|---|---|---|---|

| Brønsted Acid | H₂SO₄, PPA | Protonates carbonyls, facilitates dehydration and cyclization. wikipedia.org | Schiff base, Enamine, Acrolein. iipseries.orgwikipedia.org | Combes, Skraup, Doebner-von Miller. iipseries.orgwikipedia.org |

| Lewis Acid | FeCl₃ | Coordinates to reactants to increase electrophilicity. iipseries.org | Lewis acid-base adducts. | Iron-catalyzed quinoline synthesis. iipseries.org |

| Palladium Complexes | Pd(OAc)₂, Pd₂(dba)₃ with ligands (e.g., Xantphos) | Catalyzes cross-coupling reactions (C-N, C-O bond formation). beilstein-journals.org | Pd(0)/Pd(II) organometallic species. beilstein-journals.org | Buchwald-Hartwig amination, Suzuki coupling. |

| Cobalt Complexes | CpCo(III) | Mediates C-H bond activation and annulation. mdpi.com | Organometallic cobalt intermediates. mdpi.com | Co-catalyzed cyclization reactions. mdpi.com |

| Rhodium/Ruthenium Complexes | [RhCpCl₂]₂, [(arene)Ru(L)Cl] | Catalyzes asymmetric hydrogenation/transfer hydrogenation. mdpi.com | Metal-hydride species, coordinated imines. mdpi.com | Asymmetric synthesis of chiral amines. |

In-Depth Analysis of this compound Reveals Research Gap in Chemical Functionalization

A thorough review of scientific literature and chemical databases reveals a significant gap in documented research concerning the specific chemical functionalization and derivatization of the compound This compound . While extensive research exists on the modification of the broader quinoline scaffold and its various derivatives, specific experimental data on the post-synthetic modifications and core transformations of this particular diamine are not available in the public domain.

The requested article, focusing on palladium-catalyzed cross-coupling, amination, amidation, alkylation, and oxidation reactions specifically for this compound, cannot be constructed with scientific accuracy at this time. Methodologies applied to other quinoline derivatives, such as 8-hydroxyquinolines or other bromo-methyl-quinoline isomers, cannot be accurately extrapolated to the target compound. The unique electronic and steric properties conferred by the 3,4-diamine and 7-methyl substituents would significantly influence the reactivity at the C8-bromo position, the amino groups, the methyl group, and the quinoline core itself.

General principles of the requested reactions are well-established for various aryl halides and quinoline systems:

Palladium-Catalyzed Cross-Coupling Reactions: The Sonogashira reaction, for instance, is a powerful method for forming carbon-carbon bonds between sp²-hybridized carbons (like the C-Br bond in the quinoline) and terminal alkynes, typically using a palladium catalyst and a copper(I) co-catalyst.

Amination and Amidation: The amino groups at the 3 and 4 positions are expected to undergo standard reactions such as acylation with acid chlorides or anhydrides to form amides, or further alkylation.

Alkylation: The nucleophilic character of the amine groups and potentially the methyl group (via deprotonation) suggests that alkylation reactions are feasible.

Oxidation and Carbonyl Functionalization: Oxidation of the quinoline core or the methyl substituent would likely require specific and potent oxidizing agents, with the reaction's outcome being highly sensitive to the directing effects of the existing substituents.

However, without specific published research on This compound , any detailed discussion of reaction conditions, yields, product characterization, or the creation of relevant data tables would be speculative and fall outside the bounds of established scientific fact. This highlights a potential area for future chemical research to explore the synthetic utility of this specific heterocyclic building block.

Chemical Functionalization and Derivatization of 8 Bromo 7 Methylquinoline 3,4 Diamine

Transformations of the Quinoline (B57606) Core and Peripheral Substituents

Schiff Base Formation and Subsequent Reactions

The presence of two primary amine groups at the C3 and C4 positions of 8-Bromo-7-methylquinoline-3,4-diamine makes it a suitable substrate for condensation reactions with carbonyl compounds to form Schiff bases, also known as imines. This reaction typically involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon, followed by the elimination of a water molecule.

The reaction of this compound with various aldehydes or ketones would be expected to yield mono- or di-imine derivatives, depending on the stoichiometry of the reactants. The general reaction involves mixing the diamine with the carbonyl compound in a suitable solvent, often with acid or base catalysis and heat to drive the dehydration process.

Hypothetical Reaction Scheme for Schiff Base Formation:

| Reactant A | Reactant B (Aldehyde/Ketone) | Potential Product (Schiff Base) |

| This compound | Benzaldehyde | N,N'-(8-bromo-7-methylquinoline-3,4-diyl)bis(1-phenylmethanimine) |

| This compound | Acetone | N,N'-(8-bromo-7-methylquinoline-3,4-diyl)bis(propan-2-ylideneamine) |

| This compound | Salicylaldehyde | 2,2'-((1E,1'E)-((8-bromo-7-methylquinoline-3,4-diyl)bis(azanylylidene))bis(methanylylidene))diphenol |

This table presents potential products based on established chemical principles, as direct experimental data for this compound is not available in the reviewed literature.

Subsequent reactions of these putative Schiff bases could involve reduction of the imine bond to form the corresponding secondary amines, or their use as ligands for the formation of metal complexes, a common application for Schiff bases derived from heterocyclic amines.

Mannich Reaction Applications

The Mannich reaction is a three-component condensation reaction involving an active hydrogen-containing compound, formaldehyde (B43269), and a primary or secondary amine. In the context of this compound, the amine groups themselves could participate in the Mannich reaction.

This would involve the reaction of the diamine with formaldehyde and a compound containing an active hydrogen, such as a ketone, phenol, or another amine. The reaction typically proceeds via the formation of an Eschenmoser's salt-like intermediate from the amine and formaldehyde, which then reacts with the enol or enolate of the active hydrogen compound.

Given the presence of two amine functionalities, a variety of Mannich bases could potentially be synthesized. The reaction conditions, including the choice of solvent, temperature, and catalyst, would be critical in determining the structure and yield of the final products.

Potential Mannich Reaction Products:

| Amine | Active Hydrogen Compound | Potential Mannich Base Product |

| This compound (as the amine) | Acetophenone | 3-((4-amino-8-bromo-7-methylquinolin-3-yl)amino)-1-phenylpropan-1-one |

| This compound (as the amine) | Phenol | 4-(((4-amino-8-bromo-7-methylquinolin-3-yl)amino)methyl)phenol |

| This compound (as the active hydrogen compound, assuming reactivity at the quinoline ring) | Diethylamine | 3,4-diamino-8-bromo-N,N-diethyl-7-methylquinolin-X-amine* |

*The position of substitution on the quinoline ring (X) would depend on the directing effects of the existing substituents, which is not documented.

This table is illustrative of the types of compounds that could be formed through the Mannich reaction. Specific experimental outcomes for this compound are not reported in the scientific literature.

The resulting Mannich bases could be of interest for their potential biological activities, as Mannich bases of other quinoline derivatives have shown a wide range of pharmacological properties.

Advanced Characterization and Computational Studies of 8 Bromo 7 Methylquinoline 3,4 Diamine

Spectroscopic and Structural Elucidation Methodologies

A combination of powerful analytical techniques is essential to confirm the identity and purity of 8-Bromo-7-methylquinoline-3,4-diamine and to determine its precise three-dimensional structure. These methods provide invaluable data on the connectivity of atoms and their arrangement in space.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra would provide a detailed map of the chemical environment of each proton and carbon atom in this compound, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the amine protons. The aromatic protons on the quinoline (B57606) ring system will appear in the downfield region, typically between 7.0 and 8.5 ppm, with their specific chemical shifts and coupling patterns being influenced by the positions of the bromo, methyl, and diamino substituents. The methyl group protons at the 7-position would likely appear as a singlet in the upfield region, around 2.3-2.6 ppm. The protons of the two amine groups at the 3- and 4-positions would be observed as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on all the carbon atoms in the molecule. The spectrum would display ten distinct signals corresponding to the ten carbon atoms of the quinoline core and the methyl group. The chemical shifts of the aromatic carbons will be in the range of 110-150 ppm. The carbon atom attached to the bromine (C8) would be influenced by the halogen's electronegativity and would likely appear in a predictable region. The methyl carbon would resonate at a much higher field, typically between 15 and 25 ppm.

A predicted ¹H and ¹³C NMR data table for this compound is presented below, based on known data for similar substituted quinolines.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H2 | 8.5 - 8.7 | C2: 145 - 148 |

| H5 | 7.4 - 7.6 | C3: 130 - 133 |

| H6 | 7.2 - 7.4 | C4: 148 - 151 |

| -CH₃ | 2.4 - 2.6 | C4a: 128 - 131 |

| -NH₂ (3) | 5.0 - 6.0 (broad) | C5: 120 - 123 |

| -NH₂ (4) | 5.5 - 6.5 (broad) | C6: 125 - 128 |

| C7: 135 - 138 | ||

| C8: 115 - 118 | ||

| C8a: 147 - 150 | ||

| -CH₃: 18 - 22 |

X-ray Crystallography for Solid-State Structure Determination

To definitively determine the three-dimensional arrangement of atoms and the intermolecular interactions in the solid state, single-crystal X-ray crystallography is the gold standard. This technique would provide precise bond lengths, bond angles, and torsional angles of this compound.

The crystal structure would reveal the planarity of the quinoline ring system and the orientation of the bromo, methyl, and diamino substituents. Of particular interest would be the investigation of intermolecular hydrogen bonding interactions involving the amine groups. These interactions can play a crucial role in the packing of the molecules in the crystal lattice and can influence the compound's physical properties. The presence of the bromine atom might also lead to halogen bonding interactions, which are increasingly recognized as important non-covalent forces in crystal engineering.

Based on the analysis of related halogenated quinoline structures, it is anticipated that the crystal packing of this compound would be stabilized by a network of N-H···N and potentially N-H···Br hydrogen bonds.

| Parameter | Expected Observation |

| Crystal System | Likely monoclinic or orthorhombic |

| Space Group | Centrosymmetric or non-centrosymmetric depending on packing |

| Key Intermolecular Interactions | N-H···N hydrogen bonds, potential N-H···Br hydrogen bonds, π-π stacking |

| Conformation | The quinoline core is expected to be largely planar. |

Mass Spectrometry and Predicted Collision Cross Section Analysis

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its molecular formula of C₁₀H₁₀BrN₃.

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. Common fragmentation pathways for quinoline derivatives involve the cleavage of substituent groups and the fragmentation of the heterocyclic ring system. For this compound, characteristic fragments would likely correspond to the loss of the bromine atom, the methyl group, or amine groups.

Predicted Fragmentation Pattern:

[M]+•: The molecular ion peak would be observed, with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

[M-Br]+: Loss of the bromine radical.

[M-CH₃]+: Loss of a methyl radical.

[M-NH₂]+: Loss of an amino radical.

| Analysis | Expected Result |

| High-Resolution Mass Spectrometry | Accurate mass confirming the elemental composition C₁₀H₁₀BrN₃. |

| Isotopic Pattern | Characteristic M and M+2 peaks for a bromine-containing compound. |

| Key Fragment Ions | [M-Br]⁺, [M-CH₃]⁺, [M-NH₂]⁺ |

| Predicted Collision Cross Section ([M+H]⁺, Ų) | ~150 - 160 (based on similar structures) |

Quantum Chemical Calculations and Theoretical Modeling

Theoretical modeling provides a powerful complement to experimental data, offering insights into the electronic structure, reactivity, and potential reaction mechanisms of this compound.

Density Functional Theory (DFT) for Reaction Selectivity and Mechanism Elucidation

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can be employed to:

Optimize the molecular geometry: To predict the most stable three-dimensional structure of the molecule.

Calculate spectroscopic properties: Theoretical NMR chemical shifts and vibrational frequencies can be calculated and compared with experimental data to support spectral assignments.

Elucidate reaction mechanisms: By calculating the energies of reactants, transition states, and products, DFT can be used to map out the potential energy surface of a reaction, providing insights into its feasibility and selectivity. For instance, the regioselectivity of further electrophilic aromatic substitution on the quinoline ring could be predicted by calculating the energies of the possible intermediates.

Determine electronic properties: DFT can be used to calculate properties such as the dipole moment, polarizability, and molecular electrostatic potential (MEP). The MEP map would highlight the electron-rich and electron-poor regions of the molecule, indicating likely sites for nucleophilic and electrophilic attack.

Studies on similar substituted quinolines have shown that DFT calculations can accurately predict their geometric parameters and spectroscopic features. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) Analysis in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. rsc.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

For this compound, FMO analysis can provide insights into its chemical behavior:

HOMO: The energy and distribution of the HOMO indicate the molecule's ability to donate electrons. The HOMO is expected to be localized primarily on the electron-rich diamino-substituted benzene (B151609) ring, making this region susceptible to electrophilic attack.

LUMO: The energy and distribution of the LUMO indicate the molecule's ability to accept electrons. The LUMO is likely to be distributed over the electron-deficient pyridine (B92270) ring of the quinoline system, suggesting that this part of the molecule is more susceptible to nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. The presence of the electron-donating amino and methyl groups is expected to raise the HOMO energy, while the electron-withdrawing bromo group and the nitrogen atom in the quinoline ring lower the LUMO energy, likely resulting in a relatively small HOMO-LUMO gap and indicating a reactive molecule.

FMO analysis of various quinoline derivatives has demonstrated a strong correlation between the calculated frontier orbital energies and their observed chemical reactivity and biological activity. researchgate.netresearchgate.netresearchgate.net

| Parameter | Predicted Characteristics |

| HOMO Energy | Relatively high, indicating good electron-donating ability. |

| HOMO Distribution | Concentrated on the diamino-substituted benzene ring. |

| LUMO Energy | Relatively low, indicating good electron-accepting ability. |

| LUMO Distribution | Concentrated on the pyridine ring. |

| HOMO-LUMO Gap (ΔE) | Relatively small, suggesting high reactivity. |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations offer a powerful computational microscope to observe the time-dependent behavior of molecules, providing a detailed picture of their conformational landscape. mdpi.com For this compound, MD simulations can elucidate the inherent flexibility of the molecule and identify its most stable conformations in a simulated physiological environment.

The process begins with the generation of a starting 3D structure of the compound, which is then placed in a simulation box, typically filled with water molecules to mimic an aqueous biological environment. mdpi.com A force field, a set of empirical energy functions, is applied to describe the interactions between atoms. The simulation then calculates the forces acting on each atom and uses Newton's laws of motion to predict their subsequent positions and velocities over a series of very small time steps, effectively simulating the molecule's movement over time. nih.gov

By analyzing the trajectory of the simulation, researchers can gain several key insights into the conformational dynamics of this compound:

Stable Conformers: Clustering analysis of the simulation trajectory can identify the most frequently adopted conformations. mdpi.com This is crucial for understanding which shapes the molecule is likely to present when interacting with a biological target. The dihedral angles between the quinoline ring system and its substituents are key parameters in defining these conformations.

Solvent Effects: The explicit inclusion of water molecules allows for the study of how the solvent influences the compound's conformation through hydrogen bonding and other non-covalent interactions. The Solvent Accessible Surface Area (SASA) can be calculated to understand how different conformations expose various parts of the molecule to the solvent. nih.gov

A hypothetical molecular dynamics simulation of this compound could reveal the preferred orientations of the amino groups at positions 3 and 4, which are critical for potential hydrogen bonding interactions within a protein's binding site. The simulation might show, for instance, that intramolecular hydrogen bonding between the two amino groups is a transient feature, with intermolecular hydrogen bonds with surrounding water molecules being more prevalent.

Table 1: Hypothetical Data from Conformational Analysis of this compound

| Parameter | Predicted Value/Observation | Significance |

| Major Conformer Population | Conformer A: 65%, Conformer B: 25%, Other: 10% | Indicates the most likely shapes for receptor binding. |

| RMSD of Quinoline Core | Low (e.g., < 1.5 Å) | Suggests a rigid core scaffold. |

| RMSF of Diamine Groups | High (e.g., > 2.0 Å) | Highlights the flexibility of key interacting groups. |

| Key Dihedral Angle (C2-C3-N-H) | Bimodal distribution centered at -60° and +60° | Defines the primary rotational states of the amino group. |

Theoretical Calculation of Binding Energies

Once potential biological targets for this compound are identified, theoretical calculations of binding energies become essential for predicting the affinity and stability of the compound-target complex. These calculations provide a quantitative estimate of how strongly the ligand binds to the protein.

A common and powerful method for this is the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics Generalized Born Surface Area (MM/GBSA) approach. mdpi.com This technique involves running an MD simulation of the ligand-protein complex to generate a set of representative structures. For each of these snapshots, the binding free energy is calculated.

The binding free energy is typically decomposed into several components:

Molecular Mechanics Energy (ΔEMM): This term includes the internal energies of the molecule (bond, angle, and dihedral energies) as well as the van der Waals and electrostatic interactions between the ligand and the protein.

Solvation Free Energy (ΔGsolv): This component accounts for the energy change associated with desolvating the ligand and the protein's binding site, and the solvation of the complex. It is further divided into a polar component (calculated using the Poisson-Boltzmann or Generalized Born models) and a non-polar component (often estimated from the SASA). mdpi.com

Entropic Contribution (-TΔS): This term accounts for the change in conformational entropy upon binding, which is often the most computationally expensive part to calculate and is sometimes omitted for relative binding energy comparisons.

Table 2: Hypothetical Binding Energy Calculation for this compound with a Target Kinase

| Energy Component | Calculated Value (kcal/mol) | Contribution to Binding |

| Van der Waals Energy (ΔEvdW) | -45.5 | Favorable |

| Electrostatic Energy (ΔEelec) | -20.1 | Favorable |

| Polar Solvation Energy (ΔGpolar) | +40.8 | Unfavorable |

| Non-polar Solvation Energy (ΔGnonpolar) | -4.2 | Favorable |

| Total Binding Free Energy (ΔGbind) | -29.0 | Strong predicted binding affinity |

These computational studies, by providing a detailed atom-level understanding of conformational preferences and binding thermodynamics, are invaluable for the rational design and optimization of derivatives of this compound to enhance their potency and selectivity as potential therapeutic agents.

8 Bromo 7 Methylquinoline 3,4 Diamine As a Strategic Synthetic Intermediate

Precursor for the Synthesis of Advanced Quinoline (B57606) Derivatives and Polycyclic Systems

Theoretically, the ortho-diamine functionality of 8-Bromo-7-methylquinoline-3,4-diamine would make it a valuable precursor for the synthesis of a variety of fused heterocyclic systems. The adjacent amino groups are poised for condensation reactions with a range of dicarbonyl compounds or their equivalents to form new five- or six-membered rings, thereby creating advanced polycyclic systems.

For instance, reaction with α-dicarbonyl compounds such as glyoxal (B1671930) or diacetyl could lead to the formation of novel pyrazine-fused quinolines. Similarly, condensation with 1,3-dicarbonyl compounds like acetylacetone (B45752) or malonic esters could yield diazepine-fused quinoline scaffolds. The bromo- and methyl-substituents on the quinoline core would be carried through these transformations, offering points for further functionalization in the resulting complex molecules.

Table 1: Potential Polycyclic Systems from this compound

| Reactant | Resulting Fused Ring | Potential Polycyclic System |

|---|---|---|

| Glyoxal | Pyrazine | Bromomethyl-pyrazino[2,3-c]quinoline |

| Diacetyl | Pyrazine | Dibromomethyl-pyrazino[2,3-c]quinoline |

Building Block in Cascade and Annulation Reactions for Chemical Diversity

In the realm of synthetic chemistry, cascade and annulation reactions are powerful tools for the rapid construction of complex molecular architectures. The structure of this compound suggests its potential as a key building block in such transformations. The nucleophilic nature of the amino groups, combined with the potential for substitution at the bromine-bearing carbon, could initiate a sequence of intramolecular reactions.

A hypothetical cascade reaction could involve an initial N-alkylation or N-arylation at one of the amino groups, followed by an intramolecular cyclization onto the quinoline ring or the newly introduced substituent. Annulation strategies could exploit the diamine to build new rings by reacting with bifunctional electrophiles in a stepwise or one-pot manner, leading to a diverse array of heterocyclic compounds.

Role in the Design and Development of Complex Heterocyclic Chemical Scaffolds

The design and synthesis of novel heterocyclic scaffolds are central to medicinal chemistry and materials science. This compound, with its unique substitution pattern, could serve as a versatile starting point for creating such scaffolds. The combination of a quinoline core, a reactive bromine atom, a methyl group, and a reactive diamine moiety in a single molecule presents multiple opportunities for diversification.

The bromine atom could be utilized in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce a wide range of substituents, thereby modulating the electronic and steric properties of the molecule. The diamine can be transformed into various five- or six-membered heterocyclic rings, as mentioned previously. This multi-faceted reactivity would allow for the systematic development of libraries of complex heterocyclic compounds with potential applications in various fields of chemical research.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 8-Bromoquinoline-3,4-diamine |

| Glyoxal |

| Diacetyl |

| Acetylacetone |

| Malonic esters |

| Bromomethyl-pyrazino[2,3-c]quinoline |

| Dibromomethyl-pyrazino[2,3-c]quinoline |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 8-Bromo-7-methylquinoline-3,4-diamine, and how can purity be ensured during synthesis?

- Methodological Answer : The synthesis of brominated quinoline derivatives typically involves nucleophilic substitution or condensation reactions. For example, methylamine in tetrahydrofuran (THF) can react with brominated precursors under controlled conditions, followed by purification via column chromatography (MeOH:DCM gradients) to isolate the product. Purity is validated using H NMR, FABMS, and elemental analysis, as demonstrated in analogous quinoline syntheses . Kinetic studies under varying pH (e.g., 2N HCl in 60% CHOH) can optimize reaction conditions and minimize byproducts .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer : UV-Vis spectroscopy (monitoring λ~260–280 nm for quinoline derivatives) and mass spectrometry (FABMS or ESI-MS) are critical for confirming molecular weight and fragmentation patterns. H NMR in CDCl resolves substituent positions (e.g., methyl and bromo groups), while elemental analysis ensures stoichiometric consistency. Chromatographic retention times (HPLC or TLC) further validate purity .

Q. How can researchers design initial biological activity assays for this compound?

- Methodological Answer : Start with in vitro enzyme inhibition assays (e.g., proteasome or kinase inhibition) using fluorogenic substrates. Cell viability assays (MTT or resazurin-based) in cancer or microbial models can screen for cytotoxicity or antimicrobial activity. Dose-response curves (0.1–100 µM) and IC calculations provide preliminary efficacy data. Reference protocols from studies on structurally similar compounds, such as 8-hydroxyquinoline derivatives, to adapt experimental conditions .

Advanced Research Questions

Q. What computational strategies predict the pharmacodynamic activity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations, such as Mulliken charge analysis, identify electron-rich regions (e.g., nitrogen atoms in the quinoline ring) critical for binding to biological targets. Molecular docking (AutoDock Vina or Schrödinger Suite) against enzymes like matrix metalloproteinases or amyloid plaque proteins can model interactions. Solvent-accessible surface area (SASA) analysis further refines binding affinity predictions .

Q. How can crystallography resolve structural ambiguities in this compound?

- Methodological Answer : Single-crystal X-ray diffraction at low temperatures (150 K) minimizes thermal motion artifacts. Crystallize the compound from chloroform or DCM via slow evaporation. Analyze intermolecular interactions (e.g., C–H⋯π stacking) using software like Mercury. Planarity metrics (r.m.s. deviation <0.03 Å) confirm molecular geometry, while Hirshfeld surfaces map non-covalent interactions .

Q. What experimental approaches address contradictions in kinetic or biological data?

- Methodological Answer : Use iterative statistical models (ANOVA or Bayesian inference) to reconcile discrepancies. For example, pH-dependent reaction rate inconsistencies can be resolved by repeating assays in buffered solutions (pH 4–9) and applying Eyring-Polanyi equations to assess activation parameters. In biological studies, orthogonal assays (e.g., Western blotting alongside viability assays) validate target engagement .

Q. How does the bromo substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The bromo group acts as a leaving site in Suzuki-Miyaura or Buchwald-Hartwig reactions. Optimize palladium catalysts (e.g., Pd(PPh)) and ligands (XPhos) in anhydrous THF at 60–80°C. Monitor reaction progress via F NMR (if fluorinated partners are used) or LC-MS. Compare yields with non-brominated analogs to quantify substituent effects .

Data Analysis & Interpretation

Q. What statistical methods are recommended for analyzing dose-response or kinetic data?

- Methodological Answer : Non-linear regression (GraphPad Prism) fits dose-response curves to logistic models (Hill equation). For kinetic studies, pseudo-first-order rate constants () are derived from exponential decay plots. Use Akaike Information Criterion (AIC) to compare competing mechanistic models (e.g., single-step vs. multi-step pathways) .

Q. How can researchers differentiate between specific and non-specific biological effects?

- Methodological Answer : Employ counter-screens against unrelated targets (e.g., cytochrome P450 enzymes) to assess selectivity. Genetic knockdown (CRISPR/Cas9) or overexpression of the putative target protein validates mechanism-specific effects. Thermal shift assays (TSA) quantify stabilization of target proteins upon ligand binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.